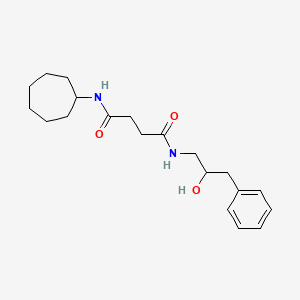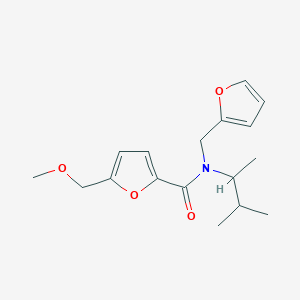![molecular formula C16H20ClN3OS B5903816 2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5903816.png)
2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chlorobenzyl)thio]-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as CPTA, and it is a potent and selective inhibitor of the enzyme protein kinase CK2. This enzyme is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. Therefore, CPTA has been studied extensively for its potential use in cancer treatment and other diseases.
Mecanismo De Acción
CPTA is a potent and selective inhibitor of the enzyme protein kinase CK2. This enzyme is involved in several cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, CPTA disrupts these cellular processes, leading to the inhibition of cancer cell growth and other disease processes.
Biochemical and physiological effects:
CPTA has been shown to have several biochemical and physiological effects. It inhibits the activity of CK2, leading to the disruption of several cellular processes. CPTA also induces apoptosis in cancer cells and inhibits angiogenesis, the process by which new blood vessels are formed. Additionally, CPTA has been shown to have anti-inflammatory effects and to modulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPTA has several advantages for lab experiments, including its high potency and selectivity for CK2. It is also relatively easy to synthesize and purify, making it a useful tool for studying CK2-related cellular processes. However, CPTA has some limitations, including its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of CPTA. One area of research is the development of new CPTA analogs with improved potency and selectivity for CK2. Another area of research is the investigation of CPTA's potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the safety and efficacy of CPTA in vivo and its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of CPTA involves several steps, including the reaction between 2-chlorobenzyl chloride and sodium sulfide to form 2-chlorobenzyl thiol. This intermediate is then reacted with N-(1-propyl-1H-pyrazol-4-yl)methylamine and acetic anhydride to form the final product, CPTA. The synthesis process has been optimized to ensure high yield and purity of the compound.
Aplicaciones Científicas De Investigación
CPTA has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and colon cancer. CPTA has also been studied for its potential use in other diseases, such as Alzheimer's, Parkinson's, and viral infections.
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-N-[(1-propylpyrazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3OS/c1-2-7-20-10-13(9-19-20)8-18-16(21)12-22-11-14-5-3-4-6-15(14)17/h3-6,9-10H,2,7-8,11-12H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNOTPQGADFRRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)CSCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-{1-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]piperidin-4-yl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B5903735.png)
![1-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5903740.png)
![2-(2,5-dimethylphenoxy)-N-{2-[(methylsulfonyl)amino]ethyl}propanamide](/img/structure/B5903750.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-(3-thienylmethyl)cyclopropanamine](/img/structure/B5903760.png)

![2-{[(3-ethoxybenzyl)(2-hydroxyethyl)amino]methyl}-6-methylphenol](/img/structure/B5903774.png)

![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-N-(tetrahydrofuran-2-ylmethyl)ethanamine](/img/structure/B5903784.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5903790.png)
![(1R,9aR)-1-(1H-pyrrolo[2,3-b]pyridin-1-ylmethyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5903795.png)

![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[3-(3-methylpyrazin-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5903801.png)
![3-{2-[(2R*,6S*)-2-allyl-6-phenyl-3,6-dihydropyridin-1(2H)-yl]-2-oxoethyl}imidazolidine-2,4-dione](/img/structure/B5903805.png)
![2-{4-[3-(acetylamino)phenyl]-3,5-dimethyl-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl)acetamide](/img/structure/B5903810.png)